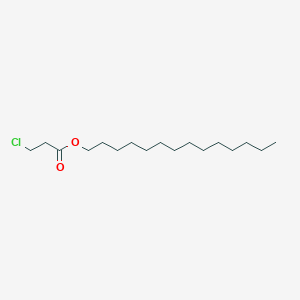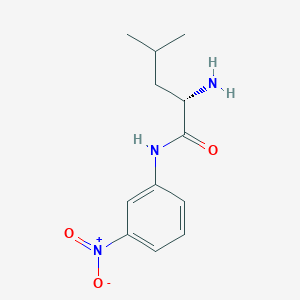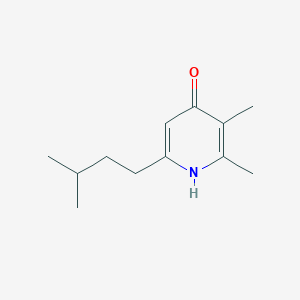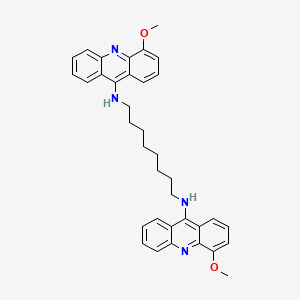
1,8-Octanediamine, N,N'-bis(4-methoxy-9-acridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is a complex organic compound with the molecular formula C38H42N4O2. This compound is known for its unique structure, which includes two acridine moieties attached to an octanediamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 4-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Applications De Recherche Scientifique
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of high-performance polymers and materials
Mécanisme D'action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Octanediamine: A simpler analog without the acridine moieties, used in the synthesis of polymers and as a crosslinker.
N,N’-Bis(4-methoxy-9-acridinyl)-1,6-hexanediamine: Similar structure but with a shorter hexanediamine backbone, also used as a DNA intercalating agent.
Uniqueness
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is unique due to its longer octanediamine backbone, which provides greater flexibility and potential for interaction with biological molecules. This structural feature enhances its ability to intercalate into DNA and disrupt cellular processes, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
64955-57-3 |
|---|---|
Formule moléculaire |
C36H38N4O2 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
N,N'-bis(4-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H38N4O2/c1-41-31-21-13-17-27-33(25-15-7-9-19-29(25)39-35(27)31)37-23-11-5-3-4-6-12-24-38-34-26-16-8-10-20-30(26)40-36-28(34)18-14-22-32(36)42-2/h7-10,13-22H,3-6,11-12,23-24H2,1-2H3,(H,37,39)(H,38,40) |
Clé InChI |
OEBWTKDJTNTSEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCCCCCCCNC4=C5C=CC=C(C5=NC6=CC=CC=C64)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


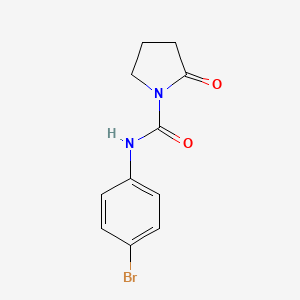
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
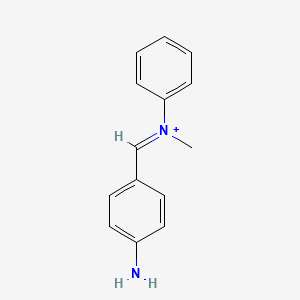
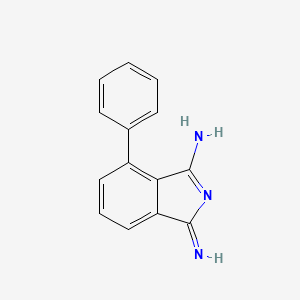
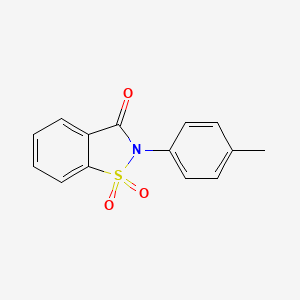

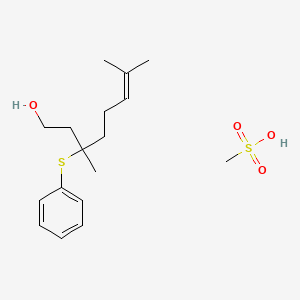
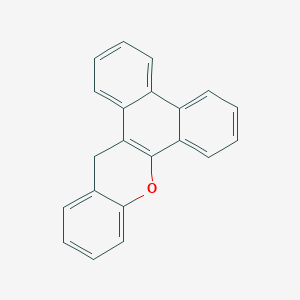

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
